alpha-cobratoxin

nAChR pharmacology neurotoxin selectivity ligand-gated ion channels

Alpha-Cobratoxin (α-CbTX, CAS 769933-79-1) is the only long-chain α-neurotoxin that combines high-affinity muscle nAChR blockade (Kd 0.2–4.5 nM) with neuronal α7 nAChR binding (Kd 13–105 nM) and cross-family GABA-A receptor inhibition (IC₅₀ 236–1099 nM). Unlike erabutoxin b or α-bungarotoxin, α-CbTX uniquely binds the Torpedo α1-derived α18-mer peptide and forms a 1:1 complex validated by NMR/crystallography (PDB 1LXG, 2CTX), making it indispensable for structural studies and selective pharmacology in mixed receptor populations.

Molecular Formula C332H520N98O101S10
Molecular Weight 7821.04 g/mol
CAS No. 769933-79-1
Cat. No. B1139632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-cobratoxin
CAS769933-79-1
Molecular FormulaC332H520N98O101S10
Molecular Weight7821.04 g/mol
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 95 %AA sequence: IRCFITPDIT SKDCPNGHVC YTKTWCDAFC SIRGKRVDLG CAATCPTVKT GVDIQCCSTD NCNPFPTRKR PDisulfide bonds: Cys3-Cys20, Cys14-Cys41, Cys26-Cys30, Cys45-Cys56 and Cys57-Cys62Length (aa): 71

Alpha-Cobratoxin (CAS 769933-79-1) for Research Procurement: Potent Long-Chain α-Neurotoxin Targeting nAChR and GABA-A Receptors


Alpha-Cobratoxin (α-CbTX, CAS 769933-79-1) is a 71-amino acid, long-chain, three-finger α-neurotoxin (molecular weight ~7821 Da) isolated from the venom of Naja kaouthia (Thailand cobra) [1][2]. It functions primarily as a high-affinity, competitive antagonist of nicotinic acetylcholine receptors (nAChRs), binding to both muscle-type (Kd = 0.2-4.5 nM) and neuronal α7 subtypes (Kd = 13-105 nM) [3][4]. Unlike short-chain α-neurotoxins, α-cobratoxin also exhibits cross-family inhibitory activity against certain GABA-A receptor subtypes (IC50 ranging from 236 to 1099 nM) [4][5]. Its well-defined NMR and crystal structures (e.g., PDB: 1LXG, 2CTX) make it an essential tool for structural and pharmacological studies of ligand-gated ion channels [6].

Alpha-Cobratoxin (CAS 769933-79-1) Procurement Rationale: Why Other Snake Toxins Cannot Be Simply Substituted


The α-neurotoxin family includes both long-chain (e.g., α-cobratoxin, α-bungarotoxin) and short-chain (e.g., erabutoxin, cobrotoxin) members, which exhibit critical functional and structural divergences despite sequence homology [1]. Generic substitution is not possible because α-cobratoxin uniquely demonstrates a dual-receptor pharmacology: high-affinity binding to both muscle and neuronal nAChRs, and cross-family inhibition of specific GABA-A receptor subtypes, a property not shared by short-chain toxins like erabutoxin b [2]. Furthermore, comparative binding studies show α-cobratoxin forms a distinct 1:1 complex with the Torpedo receptor-derived α18-mer peptide, whereas erabutoxin a, erabutoxin b, and LSIII do not bind [3]. These quantitative differences in target engagement, selectivity profile, and structural binding mode necessitate precise selection of α-cobratoxin for experiments requiring long-chain toxin pharmacology, rather than substituting with a short-chain or alternative long-chain analog.

Alpha-Cobratoxin (CAS 769933-79-1) Head-to-Head Quantitative Differentiation Evidence


Differential Binding Affinity for Neuronal α7 vs. Muscle nAChR Subtypes: A Distinct Long-Chain Toxin Profile

Alpha-cobratoxin exhibits a unique dual-receptor binding profile with a ~2-3 order of magnitude affinity difference between muscle and neuronal nAChR subtypes [1]. In competitive binding assays using Torpedo californica (muscle-type) and rat α7 receptors, α-cobratoxin binds with Kd values of 0.2-4.5 nM and 13-105 nM, respectively [2]. This contrasts with the short-chain neurotoxin erabutoxin b, which does not bind the α7 subtype, and the long-chain α-bungarotoxin, which exhibits a narrower affinity gap [3].

nAChR pharmacology neurotoxin selectivity ligand-gated ion channels

Unique GABA-A Receptor Inhibition Profile Compared to Other α-Neurotoxins

Alpha-cobratoxin demonstrates cross-family inhibitory activity against specific GABA-A receptor subtypes, a property absent in most other α-neurotoxins [1]. In heteropentameric GABA-A receptor assays, α-cobratoxin inhibits α1β3γ2 (IC50 = 236 nM), α1β2γ2 (IC50 = 469 nM), α2β2γ2 (IC50 = 485 nM), and α5β3γ2 (IC50 = 635 nM) subtypes with varying potencies [2]. In contrast, α-bungarotoxin shows no significant GABA-A inhibition under identical conditions, and erabutoxin b has not been reported to interact with GABA-A receptors [3].

GABA-A receptor cross-family inhibition ion channel pharmacology

Exclusive Binding to α18-Mer Peptide: A Definitive Structural Differentiator from Short-Chain Neurotoxins

In a direct NMR-based binding screen, α-cobratoxin was the only toxin among four tested (erabutoxin a, erabutoxin b, LSIII, and α-cobratoxin) to form a stable 1:1 complex with the α18-mer peptide derived from the Torpedo nAChR α1 subunit (residues 181-198) [1]. The complex structure, solved at 1.46 Å backbone RMSD, reveals specific contacts at the tips of loops I and II and through C-terminal cationic residues [2]. Neither erabutoxin a, erabutoxin b, nor LSIII showed detectable binding to the peptide, underscoring a critical structural differentiation [3].

toxin-receptor interaction structural biology binding specificity

Monomer vs. Dimer Pharmacology: α-Cobratoxin Homodimer Acquires Unique α3β2 nAChR Blocking Activity

While α-cobratoxin monomer blocks α7 nAChR (IC50 ~ nM) but not α3β2 nAChR, the naturally occurring α-cobratoxin homodimer exhibits a distinct pharmacological expansion, acquiring the capacity to block α3β2 nAChRs [1]. Electrophysiological recordings in Xenopus oocytes show that the dimer inhibits α3β2 currents with an IC50 value not explicitly reported, but the qualitative gain-of-function is clear [2]. In contrast, the monomer remains inactive at α3β2 receptors at concentrations up to 1 μM [3]. This dimerization-induced shift in subtype selectivity is not observed with monomeric short-chain toxins.

neurotoxin dimerization nAChR subtype selectivity structure-activity relationship

Optimal Scientific Applications for Alpha-Cobratoxin (CAS 769933-79-1) Based on Verified Differentiation


nAChR Subtype Selectivity Profiling in Neuroscience Research

Alpha-cobratoxin's distinct ~30-200 fold affinity window between muscle (Kd = 0.2-4.5 nM) and neuronal α7 (Kd = 13-105 nM) nAChRs makes it the ideal tool for experiments requiring differential blockade of these receptor subtypes [1]. Unlike erabutoxin b, which does not bind α7, α-cobratoxin can be used at concentrations that saturate muscle receptors while sparing α7 receptors, enabling selective pharmacology studies in mixed receptor populations [2].

GABA-A Receptor Pharmacology and Allosteric Modulation Studies

The unique inhibition of GABA-A receptor subtypes (IC50 = 236-1099 nM) by α-cobratoxin, not observed with α-bungarotoxin or short-chain toxins, positions it as a cross-family probe for studying GABAergic transmission [3]. It is particularly suited for investigations of α1-containing GABA-A receptors and for mapping the orthosteric/vestibular binding sites shared by nAChR and GABA-A receptors [4].

Structural Biology of nAChR α1 Subunit Binding Pockets

As the only α-neurotoxin demonstrated to bind the α18-mer peptide derived from the Torpedo nAChR α1 subunit, α-cobratoxin is indispensable for NMR and X-ray crystallography studies aimed at elucidating the molecular details of toxin-receptor interactions at the α1 interface [5]. Its 1:1 complex structure provides a validated template for computational modeling and rational design of nAChR ligands [6].

Heteromeric α3β2 nAChR Research Using Dimeric α-Cobratoxin

For studies targeting α3β2 nAChRs, which are implicated in nicotine addiction and autonomic function, the α-cobratoxin homodimer (or heterodimer with cytotoxins) provides a unique pharmacological tool, as the monomeric form and other commercial α-neurotoxins lack activity at this subtype [7]. This enables experiments that cannot be performed with standard α-bungarotoxin or erabutoxin [8].

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